BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Bromoisoquinoline-6-carboxylic Acid: A
Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-Bromoisoquinoline-6-carboxylic
Compound Name: o
aci

Cat. No.: B1381549

Foreword: Unlocking the Potential of a Privileged
Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline nucleus stands as a
"privileged scaffold," a recurring motif in a multitude of biologically active compounds and
approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional
arrangement for appended functional groups, facilitating precise interactions with biological
targets. The strategic introduction of bromine and a carboxylic acid moiety, as seen in 4-
Bromoisoquinoline-6-carboxylic acid (CAS Number: 1092351-73-0), further enhances its
utility as a versatile building block for the synthesis of novel therapeutics.[1] This technical
guide offers an in-depth perspective on the synthesis, characterization, and potential
applications of this compound, tailored for researchers, scientists, and drug development
professionals.

Physicochemical Properties and Structural
Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is
paramount for its effective utilization in multi-step syntheses and for predicting the drug-like
properties of its derivatives.
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Property Value Source

1092351-73-0 (also cited as
CAS Number [2]
1637280-23-9)

Molecular Formula C10HeBrNO2 [2]
Molecular Weight 252.06 g/mol [2]
Appearance Expected to be a solid N/A

Expected to have limited
- agueous solubility, with better
Solubility o _ [3]
solubility in organic solvents

like DMSO and methanol.

The structure of 4-Bromoisoquinoline-6-carboxylic acid combines two key reactive handles.
The bromine atom at the 4-position is amenable to a wide range of transition-metal-catalyzed
cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings,
allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The carboxylic acid
at the 6-position provides a handle for amide bond formation, esterification, or can act as a
bioisostere for other acidic functional groups.[1][4] This dual functionality makes it a powerful
scaffold for library synthesis and lead optimization campaigns.

Synthesis Strategies: A Proposed Approach

While a specific, detailed synthesis protocol for 4-Bromoisoquinoline-6-carboxylic acid is not
readily available in the peer-reviewed literature, a plausible synthetic route can be devised
based on established methodologies for the synthesis of related bromoisoquinolines and their
carboxylic acid derivatives. A potential retrosynthetic analysis is outlined below.
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Figure 1: Retrosynthetic analysis of 4-Bromoisoquinoline-6-carboxylic acid.

A forward synthesis could commence from a suitable isoquinoline precursor. One potential
pathway involves the following key transformations:

 Nitration of Isoquinoline: Introduction of a nitro group, likely at the 5- or 8-position, followed
by reduction to the corresponding amine.

o Sandmeyer Reaction: Conversion of the amino group to a nitrile (cyano group) via a
diazonium salt intermediate.

e Bromination: Regioselective bromination of the isoquinoline ring. The directing effects of the
existing substituents will be crucial.

» Hydrolysis: Conversion of the nitrile to a carboxylic acid under acidic or basic conditions.

An alternative approach could involve the direct bromination of an isoquinoline derivative
already bearing a precursor to the carboxylic acid at the 6-position. The synthesis of related 6-
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bromoisoquinoline has been achieved from 4-bromobenzaldehyde and aminoacetaldehyde
dimethyl acetal.[5]

Hypothetical Step-by-Step Protocol:

The following is a generalized, hypothetical protocol based on the synthesis of similar
compounds. This protocol has not been experimentally validated for this specific compound
and should be adapted and optimized by experienced synthetic chemists.

e Synthesis of 6-Aminoisoquinoline: This can be achieved through nitration of isoquinoline
followed by reduction of the resulting nitroisoquinoline.

e Synthesis of 6-Cyanoisoquinoline: The 6-aminoisoquinoline can be converted to the
corresponding nitrile via a Sandmeyer reaction using sodium nitrite and a copper(l) cyanide.

e Bromination of 6-Cyanoisoquinoline: The 6-cyanoisoquinoline can be subjected to
electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a
suitable solvent.[6] The regioselectivity of this step will be critical.

» Hydrolysis to 4-Bromoisoquinoline-6-carboxylic acid: The resulting 4-bromo-6-
cyanoisoquinoline can be hydrolyzed to the final product under strong acidic or basic
conditions, followed by neutralization to precipitate the carboxylic acid.

Spectroscopic Characterization: Predicted
Signatures

Detailed spectroscopic data for 4-Bromoisoquinoline-6-carboxylic acid is not currently
available in public databases. However, based on the analysis of related compounds, the
following characteristic signals can be predicted.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically
7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the
electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid
group. A broad singlet corresponding to the carboxylic acid proton is anticipated at a downfield
chemical shift (around 12-13 ppm), though this can be exchangeable with D20.[7]
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3C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline
core. The carbon atom of the carboxylic acid group is expected to resonate in the downfield
region (around 165-175 ppm).[7] The carbon atoms attached to the bromine and nitrogen will
also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid in the
region of 2500-3300 cm~1. A strong C=0 stretching absorption for the carbonyl group is
expected around 1700-1730 cm~1.[7] Characteristic C=C and C=N stretching vibrations from
the isoquinoline ring will be observed in the 1400-1600 cm~1 region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (252.06 g/mol ). Due to the presence of bromine, a characteristic
isotopic pattern with two peaks of nearly equal intensity (M+ and M+*+2) will be observed.

Applications in Drug Discovery: A Scaffold for
Targeted Therapies

The 4-bromoisoquinoline-6-carboxylic acid scaffold is of significant interest in the
development of targeted therapies, particularly in oncology. The isoquinoline and quinoline
cores are found in numerous enzyme inhibitors, and the dual functionality of this specific
molecule makes it an attractive starting point for the synthesis of potent and selective inhibitors.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] PARP
inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with
deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2
mutations.[8] The mechanism of action of many PARP inhibitors involves mimicking the
nicotinamide moiety of NAD™, the substrate for PARP enzymes.[9] The isoquinolinone scaffold,
which can be synthesized from isoquinoline derivatives, is a key component of several potent
PARP inhibitors.[10] The carboxylic acid group of 4-bromoisoquinoline-6-carboxylic acid can
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be converted to a primary amide, a key pharmacophoric feature for PARP inhibition. The
bromine atom provides a versatile handle for introducing further structural diversity to optimize

potency and selectivity.[11]
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Figure 2: Synthetic utility for the generation of PARP inhibitor scaffolds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine
biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are
essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] Quinoline-4-
carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[1] The
structural similarity of 4-bromoisoquinoline-6-carboxylic acid to these inhibitors suggests its
potential as a scaffold for the development of novel DHODH inhibitors with applications in

oncology and immunology.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling 4-
Bromoisoquinoline-6-carboxylic acid. It is recommended to handle the compound in a well-
ventilated fume hood, wearing appropriate personal protective equipment, including gloves,
safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the
Safety Data Sheet (SDS) provided by the supplier.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.researchgate.net/publication/260058764_Development_of_a_Fit-for-Purpose_Large-Scale_Synthesis_of_an_Oral_PARP_Inhibitor
https://www.benchchem.com/product/b1381549?utm_src=pdf-body-img
https://www.benchchem.com/product/B6153368
https://www.benchchem.com/product/B6153368
https://www.benchchem.com/product/b1381549?utm_src=pdf-body
https://www.benchchem.com/product/b1381549?utm_src=pdf-body
https://www.benchchem.com/product/b1381549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Conclusion

4-Bromoisoquinoline-6-carboxylic acid is a strategically functionalized building block with
significant potential for the discovery and development of novel therapeutics. Its dual reactive
sites—the bromine atom and the carboxylic acid—provide a versatile platform for the synthesis
of diverse compound libraries targeting a range of biological targets, most notably PARP and
DHODH. While a detailed, validated synthetic protocol and comprehensive spectroscopic data
are yet to be published in the public domain, the information presented in this guide, based on
the chemistry of related compounds, provides a solid foundation for researchers to explore the
utility of this promising scaffold in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Bromoisoquinoline-6-carboxylic Acid: A Technical
Guide for Advanced Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1381549#4-bromoisoquinoline-6-carboxylic-acid-cas-
number-1092351-73-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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